Methyl 5-cyanopentanoate
Overview
Description
Methyl 5-cyanopentanoate, also known as methyl 5-cyanovalerate, is an organic compound with the molecular formula C7H11NO2. It is a nitrile ester, characterized by the presence of a cyano group (-CN) attached to the fifth carbon of a pentanoate chain. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-cyanopentanoate can be synthesized through the chemoselective nitrilation of dimethyl adipate with ammonia. This reaction is typically carried out over carbon-encapsulated tungsten oxide catalysts under continuous flow conditions. The reaction proceeds with high selectivity, yielding this compound with an excellent selectivity of up to 95.8% at a specific weight hourly space velocity and ammonia to dimethyl adipate molar ratio .
Industrial Production Methods: In industrial settings, the production of this compound involves similar nitrilation processes, often optimized for large-scale production. The use of continuous flow reactors and efficient catalysts ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-cyanopentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce 5-cyanopentanoic acid.
Reduction: The cyano group can be reduced to an amine group, forming 5-aminopentanoate derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acids or bases.
Reduction: Commonly performed using hydrogen gas in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions to substitute the cyano group.
Major Products:
Hydrolysis: 5-cyanopentanoic acid.
Reduction: 5-aminopentanoate derivatives.
Substitution: Various substituted pentanoate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-cyanopentanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitriles and esters.
Medicine: Investigated for its potential use in the synthesis of bioactive molecules with therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-cyanopentanoate involves its reactivity due to the presence of both the ester and cyano functional groups. These groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Ethyl pentanoate: Similar to methyl pentanoate but with an ethyl ester group instead of a methyl ester group.
Butyl 4-cyanobenzoate: Contains a cyano group attached to a benzoate structure, differing in the aromatic ring presence.
Uniqueness: Methyl 5-cyanopentanoate is unique due to the presence of both an ester and a cyano group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
methyl 5-cyanopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-3-2-4-6-8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUGZEGZYQCCTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339158 | |
Record name | Methyl 5-cyanovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3009-88-9 | |
Record name | Methyl 5-cyanovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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